molecular formula C13H11BBrF4N B8094883 1-[1-(4-Bromophenyl)vinyl]pyridinium

1-[1-(4-Bromophenyl)vinyl]pyridinium

Cat. No.: B8094883
M. Wt: 347.94 g/mol
InChI Key: USCGOZNIWVRTCK-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)vinyl]pyridinium is a chemical compound with the molecular formula C13H11BrN+ It is a derivative of pyridine and is characterized by the presence of a bromophenyl group attached to a vinyl group, which is further connected to a pyridinium ion

Preparation Methods

The synthesis of 1-[1-(4-Bromophenyl)vinyl]pyridinium typically involves the reaction of 4-bromoacetophenone with a suitable aldehyde, such as 3,4-dimethoxybenzaldehyde, in the presence of ethanol and sodium hydroxide. This reaction yields a chalcone intermediate, which can then be treated with 2-cyanothioacetamide to form the corresponding pyridinethione. The pyridinethione is further reacted with various reagents, such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile, to produce the final this compound compound .

Chemical Reactions Analysis

1-[1-(4-Bromophenyl)vinyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Addition: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-Bromophenyl)vinyl]pyridinium has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various pyridine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against strains such as E. coli, B. mycoides, and C.

    Medicine: Pyridine derivatives, including this compound, are being explored for their potential use in treating bacterial infections and other diseases.

    Industry: It is used in the production of materials with specific optical and electronic properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)vinyl]pyridinium involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, while the pyridinium ion interacts with negatively charged components of the membrane, leading to cell lysis and death .

Comparison with Similar Compounds

1-[1-(4-Bromophenyl)vinyl]pyridinium can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of the bromophenyl and vinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-bromophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN.BF4/c1-11(15-9-3-2-4-10-15)12-5-7-13(14)8-6-12;2-1(3,4)5/h2-10H,1H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCGOZNIWVRTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C=C(C1=CC=C(C=C1)Br)[N+]2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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